molecular formula C56H80O4 B162207 4-tert-Butyl-calix[4]arene tetra-N-propyl ether CAS No. 135269-36-2

4-tert-Butyl-calix[4]arene tetra-N-propyl ether

Cat. No.: B162207
CAS No.: 135269-36-2
M. Wt: 817.2 g/mol
InChI Key: YYIOZSSLEPKSEO-UHFFFAOYSA-N
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Description

4-tert-Butyl-calix[4]arene tetra-N-propyl ether is a complex organic compound known for its unique structural properties. This compound belongs to the class of calixarenes, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. Calixarenes are known for their ability to form host-guest complexes with various molecules, making them useful in a wide range of applications, including molecular recognition, catalysis, and materials science.

Preparation Methods

The synthesis of 4-tert-Butyl-calix[4]arene tetra-N-propyl ether typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the phenolic units and the appropriate tert-butyl and propoxy substituents.

    Formation of the Macrocycle: The phenolic units are linked together using methylene bridges to form the macrocyclic structure. This step often involves the use of formaldehyde or other methylene donors under acidic or basic conditions.

    Functionalization: The tert-butyl and propoxy groups are introduced through alkylation reactions.

Chemical Reactions Analysis

4-tert-Butyl-calix[4]arene tetra-N-propyl ether undergoes various chemical reactions, including:

Scientific Research Applications

4-tert-Butyl-calix[4]arene tetra-N-propyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-calix[4]arene tetra-N-propyl ether involves its ability to form host-guest complexes with various molecules. The compound’s macrocyclic structure allows it to encapsulate guest molecules within its cavity, leading to selective binding and recognition. This property is particularly useful in applications such as molecular recognition and catalysis .

Comparison with Similar Compounds

Similar compounds to 4-tert-Butyl-calix[4]arene tetra-N-propyl ether include other calixarenes with different substituents. Some examples are:

The uniqueness of this compound lies in its specific combination of tert-butyl and propoxy substituents, which confer unique properties and reactivity compared to other calixarenes.

Properties

IUPAC Name

5,11,17,23-tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H80O4/c1-17-21-57-49-37-25-39-31-46(54(8,9)10)33-41(50(39)58-22-18-2)27-43-35-48(56(14,15)16)36-44(52(43)60-24-20-4)28-42-34-47(55(11,12)13)32-40(51(42)59-23-19-3)26-38(49)30-45(29-37)53(5,6)7/h29-36H,17-28H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIOZSSLEPKSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2CC3=CC(=CC(=C3OCCC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCCC)OCCC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H80O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001098824
Record name Stereoisomer of 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001098824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

817.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126372-90-5
Record name Stereoisomer of 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126372-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stereoisomer of 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001098824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene, 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxy-, stereoisomer
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